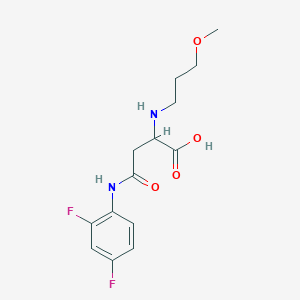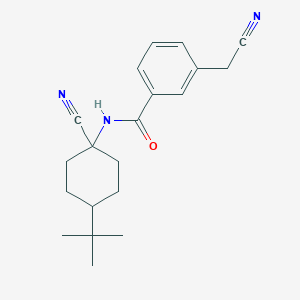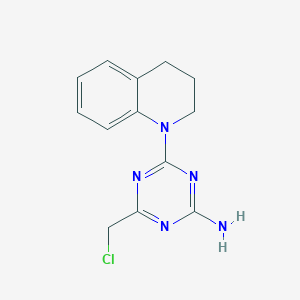![molecular formula C14H11F3N4O2 B2983001 N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1803603-64-6](/img/structure/B2983001.png)
N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a chemical compound with the linear formula C11H12N2O . It is part of a class of compounds known as trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The 19F-centred NMR analysis can be used to study the molecular structure of such fluorinated compounds .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various chemical reactions. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been reported . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds . The physical and chemical properties of such compounds can be profoundly altered by the incorporation of fluorinated units .Scientific Research Applications
Polymer Applications
- Aromatic polyamides with oxadiazole or benzonitrile units show good thermal stability and solubility in specific solvents. They can be used to create thin, flexible films with strong tensile properties and potential fluorescence applications (Sava et al., 2003).
Photolysis and Chemical Reactions
- The irradiation of certain 1,3,4-oxadiazoles in alcohols induces specific chemical reactions, leading to the formation of various compounds including benzamide derivatives (Tsuge, Oe, & Tashiro, 1977).
Organic Light-Emitting Diodes (OLEDs)
- Iridium emitters with oxadiazole-based ligands have been developed for OLEDs, demonstrating good performance and low efficiency roll-off, indicating potential in display and lighting technologies (Jin et al., 2014).
Antiplasmodial Activity
- N-acylated furazan-3-amines, including benzamide derivatives, show activity against Plasmodium falciparum strains. The nature of the acyl moiety significantly affects the activity and cytotoxicity of these compounds (Hermann et al., 2021).
Antioxidant Evaluation
- Benzoylamino-oxadiazoles have been synthesized and evaluated for antioxidant activity. Some derivatives have shown excellent antioxidant properties and protection against DNA damage (Bondock, Adel, & Etman, 2016).
Alkaline Phosphatase Inhibitors
- Bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, with implications in medicinal chemistry for bone and teeth calcification (Abbasi et al., 2019).
Anticancer Applications
- Benzamide-based oxadiazoles have been synthesized and evaluated for their anticancer activity, showing promising results against various cancer cell lines (Ravinaik et al., 2021).
Future Directions
properties
IUPAC Name |
N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2/c1-2-10(7-18)19-12(22)9-5-3-8(4-6-9)11-20-13(23-21-11)14(15,16)17/h3-6,10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNDLZMSAUASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)




![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)
![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)